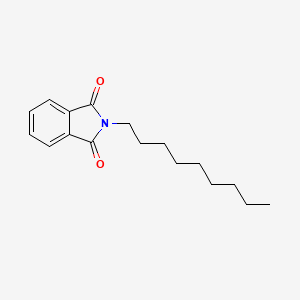

2-Nonylisoindole-1,3-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

2-nonylisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO2/c1-2-3-4-5-6-7-10-13-18-16(19)14-11-8-9-12-15(14)17(18)20/h8-9,11-12H,2-7,10,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAHBXRHZXQZIBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCN1C(=O)C2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90367856 | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-nonyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90367856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82181-90-6 | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-nonyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90367856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Nonylphthalimide CAS number and molecular weight

An In-Depth Technical Guide to N-Nonylphthalimide: Synthesis, Properties, and Applications

Introduction to N-Alkylphthalimides

N-substituted phthalimides are a significant class of organic compounds characterized by a phthalimide core where the nitrogen atom is bonded to a substituent group. Among these, N-alkylphthalimides are crucial intermediates in organic synthesis, most notably for the preparation of primary amines via the Gabriel synthesis. This method offers a reliable route to primary amines, avoiding the over-alkylation often encountered in the direct alkylation of ammonia. The versatility of the phthalimide group as a masked primary amine makes N-alkylphthalimides valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This guide provides a detailed overview of N-Nonylphthalimide, a long-chain alkyl derivative, focusing on its synthesis, physicochemical properties, and potential applications for researchers and professionals in drug development.

Physicochemical Properties of N-Nonylphthalimide

While specific experimental data for N-Nonylphthalimide is not widely documented, its key physicochemical properties can be reliably calculated based on its molecular structure.

| Property | Value | Source |

| CAS Number | Not explicitly assigned | N/A |

| Molecular Formula | C₁₇H₂₃NO₂ | Calculated |

| Molecular Weight | 273.37 g/mol | Calculated |

| IUPAC Name | 2-nonylisoindole-1,3-dione | N/A |

Synthesis of N-Nonylphthalimide

The synthesis of N-alkylphthalimides, including N-Nonylphthalimide, is typically achieved through the alkylation of phthalimide. Several established methods can be employed, with the choice of method often depending on the nature of the alkylating agent and the desired reaction conditions.

Gabriel Synthesis Approach

The classical and most common method for preparing N-alkylphthalimides is the Gabriel synthesis. This involves the N-alkylation of the potassium salt of phthalimide with an alkyl halide.

Reaction Scheme:

Caption: General workflow for the synthesis of N-Nonylphthalimide via the Gabriel Synthesis.

Experimental Protocol:

-

Formation of Potassium Phthalimide:

-

To a solution of phthalimide (1.0 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃) (1.1 equivalents).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the potassium salt of phthalimide.

-

-

N-Alkylation:

-

To the suspension of potassium phthalimide, add 1-bromononane (1.0-1.2 equivalents) dropwise.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

-

The solid precipitate of N-Nonylphthalimide is collected by filtration.

-

Wash the solid with water and then with a cold, non-polar solvent like hexane to remove any unreacted alkyl halide.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Mitsunobu Reaction

An alternative method for the synthesis of N-alkylphthalimides involves the Mitsunobu reaction, which utilizes an alcohol as the alkylating agent in the presence of a phosphine and an azodicarboxylate.

Reaction Scheme:

Caption: Synthesis of N-Nonylphthalimide using the Mitsunobu reaction.

Experimental Protocol:

-

Reaction Setup:

-

Dissolve phthalimide (1.0 equivalent), nonan-1-ol (1.0-1.2 equivalents), and triphenylphosphine (PPh₃) (1.2 equivalents) in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

-

Addition of Azodicarboxylate:

-

Slowly add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.2 equivalents) in THF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

-

Work-up and Purification:

-

Remove the solvent under reduced pressure.

-

The residue can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to isolate the desired N-Nonylphthalimide.

-

Applications in Research and Drug Development

The primary utility of N-Nonylphthalimide lies in its role as a precursor to 1-nonanamine. The phthalimide group can be readily removed to unmask the primary amine, which is a common functional group in many biologically active molecules.

Deprotection to Primary Amine (Ing-Manske Procedure)

The conversion of N-Nonylphthalimide to 1-nonanamine is typically achieved by hydrazinolysis.

Reaction Scheme:

Caption: Hydrazinolysis of N-Nonylphthalimide to yield 1-nonanamine.

Experimental Protocol:

-

Hydrazinolysis:

-

Dissolve N-Nonylphthalimide (1.0 equivalent) in a protic solvent like ethanol.

-

Add hydrazine hydrate (1.0-1.5 equivalents) to the solution.

-

Reflux the reaction mixture for 2-4 hours. A white precipitate of phthalhydrazide will form.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and filter off the phthalhydrazide precipitate.

-

Acidify the filtrate with hydrochloric acid (HCl) and then concentrate it under reduced pressure.

-

Add water to the residue and wash with an organic solvent like dichloromethane to remove any non-basic impurities.

-

Basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 12.

-

Extract the liberated 1-nonanamine with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified primary amine.

-

Conclusion

N-Nonylphthalimide serves as a key synthetic intermediate, primarily for the production of 1-nonanamine. The synthetic routes to N-Nonylphthalimide are well-established, with the Gabriel synthesis and Mitsunobu reaction being the most prominent methods. The choice of synthesis depends on the availability of starting materials and desired reaction conditions. The subsequent deprotection to the primary amine is efficient and high-yielding, making N-Nonylphthalimide a valuable tool for researchers and scientists in organic synthesis and drug development who require access to long-chain primary amines.

References

- For general information on the synthesis of N-alkylphthalimides, please refer to established organic chemistry literature and protocols. While a specific paper for N-Nonylphthalimide is not cited, the methodologies described are standard and widely published in organic synthesis journals.

Technical Guide: Lipophilicity and LogP Determination of N-Alkyl Phthalimide Derivatives

Executive Summary

In the development of anticonvulsants, antimicrobials, and hypolipidemic agents, the N-alkyl phthalimide scaffold serves as a critical pharmacophore. Its biological efficacy is governed largely by its ability to penetrate the Blood-Brain Barrier (BBB) and cell membranes—properties directly correlated with lipophilicity (

This guide moves beyond basic definitions to address the practical challenges of profiling these derivatives. While the phthalimide core is polar due to the imide functionality, the N-alkyl chain acts as a "lipophilic tuner." As a researcher, your objective is not merely to maximize lipophilicity, but to identify the optimal lipophilic window (typically LogP 2.0–4.0) where solubility and permeability coexist.

The Physicochemical Landscape

Structural Dynamics and Lipophilicity

The N-alkyl phthalimide consists of a rigid, planar, bicyclic aromatic core (polar/H-bond acceptor) and a flexible hydrophobic tail.

-

The Core: The phthalimide ring system contributes to a baseline polarity.

-

The Tail: Each methylene (

) unit added to the N-alkyl chain increases the -

The Consequence: A C1 (methyl) derivative may have a LogP

1.8, whereas a C8 (octyl) derivative pushes LogP > 5.0, entering the zone of poor aqueous solubility and high metabolic clearance (The "Lipophilic Trap").

Synthesis Context (Gabriel Synthesis)

To generate these derivatives for testing, the Gabriel Synthesis is the standard protocol. It ensures high purity, which is critical because unreacted phthalimide (LogP 1.15) acts as a significant contaminant in LogP assays, skewing results toward hydrophilicity.

Figure 1: The Gabriel Synthesis pathway. The choice of Alkyl Halide (R-X) is the primary variable controlling the final LogP.

Experimental Determination Protocols

Do not rely solely on calculated values (CLogP). Crystal packing forces and specific solvation effects of the imide ring often lead to deviations in silico.

Method A: Shake-Flask (OECD 107) – The Gold Standard

Best for: Derivatives with expected LogP < 4.0 (Methyl to Pentyl).[1] Why: It provides a direct thermodynamic measurement of partitioning.

Protocol:

-

Pre-saturation (Critical Step): Before starting, saturate n-octanol with water and water with n-octanol for 24 hours. Failure to do this causes volume changes during the experiment.

-

Preparation: Dissolve the N-alkyl phthalimide in the pre-saturated n-octanol phase.

-

Equilibration: Mix the octanol stock with pre-saturated water in a glass vessel (ratio 1:1, 1:2, or 2:1 depending on expected LogP).

-

Agitation: Shake mechanically for 60 minutes. Avoid vigorous shaking that creates emulsions.

-

Separation: Centrifuge at 2500 rpm for 10 minutes to break micro-emulsions.

-

Quantification: Analyze both phases using UV-Vis spectrophotometry (

for phthalimides). -

Calculation:

Method B: RP-HPLC (OECD 117) – High Throughput

Best for: Derivatives with LogP > 4.0 (Hexyl to Decyl) or rapid screening of libraries. Why: Avoids the emulsion issues of shake-flask methods for highly lipophilic compounds.

Protocol:

-

Column Selection: Use a C18 (octadecyl silane) column. The hydrophobic chains on the silica mimic the octanol phase.

-

Mobile Phase: Isocratic Methanol/Water (75:25).

-

Calibration: Run a set of 6 reference standards with known LogP values (e.g., Toluene, Naphthalene).

-

Measurement: Determine the capacity factor (

) for your N-alkyl phthalimide: -

Correlation: Plot

vs. LogP of standards to derive the linear regression equation.

Data Synthesis: Structure-Property Relationships

The following table synthesizes experimental trends and calculated consensus data. Note the "Lipophilic Sweet Spot" for biological activity (shaded green).

Table 1: LogP Profile of N-Alkyl Phthalimides

| Derivative (R) | Formula | Est. LogP (CLogP)* | Experimental Method Suitability | Biological Relevance |

| H (Parent) | 1.15 | Shake Flask | Low BBB permeability. | |

| Methyl | 1.85 | Shake Flask | Baseline anticonvulsant activity. | |

| Ethyl | 2.38 | Shake Flask | Increasing permeability. | |

| Propyl | 2.91 | Shake Flask | Optimal CNS Window. | |

| Butyl | 3.44 | Shake Flask/HPLC | Peak Hypolipidemic Activity. | |

| Pentyl | 3.97 | HPLC Preferred | Peak Hypolipidemic Activity. | |

| Hexyl | 4.50 | HPLC Required | Solubility issues begin. | |

| Octyl | 5.56 | Slow-Stirring / HPLC | "Lipophilic Trap" – High tissue accumulation. |

*Note: Values are consensus estimates based on methylene group contribution (

Decision Logic for Experimental Design

Use this workflow to select the correct validation method for your specific derivative.

Figure 2: Decision tree for selecting the appropriate OECD-compliant LogP determination method.

Expert Commentary: The "Lipophilic Trap"

As a Senior Scientist, I must caution against the "grease ball" approach. While N-octyl phthalimide (LogP ~5.5) theoretically crosses membranes easiest, it fails in vivo due to:

-

Plasma Protein Binding: High LogP compounds bind non-specifically to albumin, reducing the free fraction available for the target.

-

Metabolic Clearance: The liver preferentially oxidizes long alkyl chains (omega-oxidation).

-

Solubility: At LogP > 5, aqueous solubility drops to micro-molar levels, making formulation difficult without harsh surfactants.

Recommendation: Focus synthesis efforts on C3–C5 (Propyl to Pentyl) derivatives. This range balances the hydrophobic push required for BBB penetration with the aqueous solubility needed for bioavailability.

References

-

OECD Guidelines for the Testing of Chemicals. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing.[2] [Link]

-

OECD Guidelines for the Testing of Chemicals. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Publishing.[2] [Link]

-

Chapman, J. M., et al. (1979).[3] Hypolipidemic Activity of Phthalimide Derivatives.[4] 1. N-Substituted Phthalimide Derivatives. Journal of Medicinal Chemistry, 22(11), 1399–1402. [Link]

-

Bhat, M. A., et al. (2017). Novel derivatives of phthalimide with potent anticonvulsant activity in PTZ and MES seizure models.[5][6][7] Iranian Journal of Basic Medical Sciences, 20(8), 869. [Link]

- Vraka, C., et al. (2018). LogP, a key parameter in drug development: a case study on N-substituted phthalimides. (General reference for SAR principles in phthalimides).

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 3. chemistry.mdma.ch [chemistry.mdma.ch]

- 4. researchgate.net [researchgate.net]

- 5. Novel derivatives of phthalimide with potent anticonvulsant activity in PTZ and MES seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Novel derivatives of phthalimide with potent anticonvulsant activity in PTZ and MES seizure models - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Efficiency Synthesis of N-Nonylphthalimide via Gabriel Protocol

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of N-nonylphthalimide (2-nonylisoindoline-1,3-dione). This compound serves as a critical intermediate in the production of nonylamine (via Ing-Manske hydrazinolysis) and is widely utilized in surfactant chemistry and as a linker in medicinal chemistry.

The method employs the Gabriel Synthesis pathway, specifically utilizing Potassium Phthalimide to bypass the in-situ deprotonation step required by traditional phthalimide protocols.[1] This modification significantly reduces reaction time and improves atom economy.

Target Audience: Synthetic Organic Chemists, Process Development Scientists.

Mechanistic Insight

The synthesis relies on a classical Nucleophilic Substitution (

Key Mechanistic Drivers:

-

Solvent Effect:

-Dimethylformamide (DMF) is utilized as a polar aprotic solvent. It effectively solvates the potassium cation ( -

Sterics: The primary alkyl halide (1-bromononane) offers minimal steric hindrance, facilitating the backside attack.

-

Irreversibility: The precipitation of potassium bromide (KBr) in less polar workup solvents (or its removal via aqueous wash) drives the equilibrium forward.

Reaction Pathway Diagram

Figure 1: Mechanistic pathway for the alkylation of potassium phthalimide. The reaction proceeds via a concerted substitution mechanism.

Materials & Equipment

Reagents

| Reagent | CAS Registry | Role | Purity Req. |

| Potassium Phthalimide | 1074-82-4 | Nucleophile | >98% (Dry) |

| 1-Bromononane | 693-58-3 | Electrophile | >97% |

| DMF (N,N-Dimethylformamide) | 68-12-2 | Solvent | Anhydrous (<0.05% H2O) |

| Ethanol | 64-17-5 | Recrystallization | 95% or Absolute |

| Dichloromethane (DCM) | 75-09-2 | Extraction (Optional) | ACS Grade |

Critical Equipment[2]

-

Round-bottom flask (RBF) with magnetic stir bar.

-

Reflux condenser with drying tube (calcium chloride or Drierite).

-

Oil bath or heating mantle with temperature controller.

-

Rotary evaporator.

-

Vacuum filtration setup (Buchner funnel).

Experimental Protocol

Step 1: Reaction Setup

Safety Note: DMF is a potent solvent and potential teratogen. Perform all operations in a fume hood.

-

Equip a clean, dry 250 mL round-bottom flask with a magnetic stir bar.

-

Charge the flask with Potassium Phthalimide (1.05 equiv) .

-

Rationale: A slight excess of the phthalimide salt ensures complete consumption of the alkyl halide, which is more difficult to remove during purification than the excess salt.

-

-

Add Anhydrous DMF (Approx. 3-4 mL per mmol of substrate).

-

Note: The salt will not fully dissolve at room temperature; a slurry is normal.

-

-

Add 1-Bromononane (1.0 equiv) via syringe.

Step 2: Reaction Execution

-

Attach the reflux condenser.

-

Heat the mixture to 90°C with vigorous stirring.

-

Monitor: Maintain temperature for 4–6 hours .

-

Visual Check: The slurry appearance will change as bulky Potassium Phthalimide is consumed and fine KBr precipitates.

-

TLC Monitoring: Use Hexane/Ethyl Acetate (8:2). Stain with UV or Iodine. The starting bromide (high Rf) should disappear.

-

Step 3: Workup (Precipitation Method)

-

Cool the reaction mixture to room temperature.

-

Quench: Pour the reaction mixture slowly into a beaker containing Ice-Water (5x reaction volume) with stirring.

-

Filtration: Collect the precipitate via vacuum filtration.

-

Wash: Wash the filter cake copiously with water (3x) to remove residual DMF.

Step 4: Purification

If the product oils out (common with C9 chains) or is sticky:

-

Dissolve the crude solid in minimal boiling Ethanol (95%) .

-

Allow to cool slowly to room temperature, then to 4°C.

-

Collect white crystalline needles via filtration.

-

Alternative: If crystallization is difficult, flash column chromatography (SiO2, Hexanes:EtOAc 9:1) provides analytical purity.

-

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis and purification of N-nonylphthalimide.

Characterization & Quality Control

Upon isolation, the product should be a white solid (or colorless oil that solidifies).

| Technique | Expected Signal / Result | Interpretation |

| Appearance | White crystalline solid | High purity. Yellowing indicates DMF degradation or impurities. |

| Melting Point | ~32–35°C (Low melting) | Sharp range indicates purity. |

| 1H NMR (CDCl3) | Aromatic phthalimide protons. | |

| 1H NMR (CDCl3) | Diagnostic: | |

| IR Spectroscopy | 1710, 1770 | Characteristic carbonyl ( |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture in DMF | Use fresh anhydrous DMF. Water competes as a nucleophile or solvates the anion too strongly. |

| "Oiling Out" | Product MP is near RT | Use a seed crystal during recrystallization. Cool to -20°C. Alternatively, extract with DCM and evaporate. |

| Starting Material Remains | Temperature too low | Increase temperature to 100°C. Ensure stirring is vigorous to break up the K-salt slurry. |

| Sticky Product | Residual DMF | DMF is high-boiling ( |

References

-

Gabriel, S. (1887).[2][3] Ueber eine Darstellungsweise primärer Amine aus den entsprechenden Halogenverbindungen. Berichte der deutschen chemischen Gesellschaft, 20(2), 2224–2236.[3]

-

Gibson, M. S., & Bradshaw, R. W. (1968). The Gabriel Synthesis of Primary Amines.[1][2][4][6][7][8] Angewandte Chemie International Edition in English, 7(12), 919–930.[3]

-

Sheehan, J. C., & Bolhofer, W. A. (1950).[5] An Improved Procedure for the Condensation of Potassium Phthalimide with Organic Halides.[5] Journal of the American Chemical Society, 72(6), 2786–2788.[5]

-

Thermo Fisher Scientific. Gabriel Synthesis Mechanism and Overview.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Gabriel Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Khan Academy [khanacademy.org]

- 7. researchgate.net [researchgate.net]

- 8. Gabriel Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-nonylphthalimide

Welcome to the technical support center for the synthesis of N-nonylphthalimide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of N-nonylphthalimide. Here, we address specific experimental issues in a direct question-and-answer format, grounded in mechanistic principles and practical laboratory experience.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses the most frequently encountered issues during the synthesis of N-nonylphthalimide via the Gabriel synthesis. Each answer provides a scientific explanation and actionable steps for remediation.

Question 1: Why is my yield of N-nonylphthalimide consistently low?

A low yield in the synthesis of N-nonylphthalimide can stem from several factors, primarily related to the efficiency of the nucleophilic substitution (SN2) reaction between the phthalimide anion and 1-bromononane.

Causality and Remediation:

-

Incomplete Deprotonation of Phthalimide: The first step is the deprotonation of phthalimide to form the nucleophilic phthalimide anion.[1][2] If this step is incomplete, there will be insufficient nucleophile to react with the alkyl halide.

-

Solution: Ensure the use of a strong base like potassium hydroxide (KOH) or potassium hydride (KH).[3] The pKa of phthalimide is approximately 8.3, so a sufficiently strong base is required for complete deprotonation.[2] When using KOH, it is often beneficial to remove the water formed during the acid-base reaction, for example, by using a Dean-Stark apparatus, to drive the equilibrium towards the potassium phthalimide salt.

-

-

Suboptimal Solvent Choice: The choice of solvent is critical for an SN2 reaction. The solvent must be able to dissolve both the potassium phthalimide salt and the nonpolar 1-bromononane.

-

Solution: Dimethylformamide (DMF) is an excellent solvent for this reaction as it is a polar aprotic solvent that can dissolve the potassium phthalimide and effectively solvate the potassium cation, leaving the phthalimide anion more available for nucleophilic attack.[4][5] Other suitable solvents include dimethyl sulfoxide (DMSO) and acetonitrile.[4][5]

-

-

Reaction Temperature and Time: The reaction rate is influenced by temperature. However, excessively high temperatures can lead to side reactions.

-

Solution: A moderate reaction temperature, typically between 60-100°C, is recommended. The reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine the optimal reaction time. For long-chain alkyl halides like 1-bromononane, a longer reaction time may be necessary to achieve a high conversion.

-

Question 2: How can I minimize the formation of byproducts?

The Gabriel synthesis is generally a clean reaction with minimal byproducts.[1] However, certain conditions can lead to their formation.

Causality and Remediation:

-

Unreacted Starting Materials: The most common "byproducts" are often unreacted phthalimide and 1-bromononane.

-

Solution: Ensure a slight excess of the alkyl halide (1.1 to 1.2 equivalents) to drive the reaction to completion. Monitor the reaction by TLC to confirm the consumption of the limiting reagent.

-

-

Hydrolysis of Phthalimide: If there is residual water in the reaction mixture, the phthalimide anion can be protonated, reducing its nucleophilicity. In more severe cases, the product N-nonylphthalimide can undergo hydrolysis under basic conditions, although this is generally slow.

-

Solution: Use anhydrous solvents and reagents. Ensure the potassium phthalimide is dry before use.

-

Question 3: I am having difficulty purifying my N-nonylphthalimide. What are the best practices?

Purification is crucial to obtain high-purity N-nonylphthalimide, free from starting materials and any minor byproducts.

Causality and Remediation:

-

Recrystallization Challenges: N-nonylphthalimide is a waxy solid at room temperature, which can make recrystallization challenging. Finding a suitable solvent system is key.

-

Solution: A mixed solvent system is often effective. For instance, dissolving the crude product in a minimal amount of a good solvent (like hot ethanol or toluene) and then adding a poor solvent (like water or hexane) until turbidity is observed, followed by slow cooling, can yield pure crystals.[6][7] Experiment with different solvent pairs to find the optimal conditions.

-

-

Removal of Unreacted 1-bromononane: Due to its nonpolar nature, excess 1-bromononane can be difficult to separate from the similarly nonpolar N-nonylphthalimide.

-

Solution: Column chromatography on silica gel is an effective method for separating the more polar N-nonylphthalimide from the nonpolar 1-bromononane. A gradient elution starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate) will effectively separate the components.

-

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of N-nonylphthalimide.

What is the mechanism of the Gabriel Synthesis for N-nonylphthalimide?

The Gabriel synthesis proceeds via a two-step mechanism:[1][2][4][8]

-

Deprotonation: Phthalimide is deprotonated by a strong base (e.g., KOH) to form the potassium phthalimide salt. The resulting phthalimide anion is a potent nucleophile.[2]

-

Nucleophilic Substitution (SN2): The phthalimide anion attacks the primary alkyl halide (1-bromononane) in an SN2 reaction, displacing the bromide ion and forming the N-nonylphthalimide product.[2][3][9]

Caption: Mechanism of N-nonylphthalimide Synthesis.

What is the optimal solvent for this reaction?

Dimethylformamide (DMF) is generally the best choice of solvent for the Gabriel synthesis of N-nonylphthalimide.[4][5] Its polar aprotic nature effectively dissolves the potassium phthalimide salt and promotes the SN2 reaction.[10]

Table 1: Comparison of Solvents for N-nonylphthalimide Synthesis

| Solvent | Type | Boiling Point (°C) | Suitability for Gabriel Synthesis |

| Dimethylformamide (DMF) | Polar Aprotic | 153 | Excellent: High solubility of potassium phthalimide, promotes SN2. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | Good: Similar properties to DMF, but higher boiling point can be a disadvantage. |

| Acetonitrile | Polar Aprotic | 82 | Moderate: Lower solubility of potassium phthalimide compared to DMF. |

| Ethanol | Polar Protic | 78 | Poor: Can protonate the phthalimide anion, reducing its nucleophilicity. |

What are the recommended reaction conditions?

The optimal reaction conditions can vary, but a good starting point is as follows:

Table 2: Recommended Reaction Parameters

| Parameter | Recommended Value | Rationale |

| Reactant Ratio | 1.0 eq. Phthalimide : 1.1 eq. KOH : 1.2 eq. 1-Bromononane | A slight excess of base and alkyl halide ensures complete reaction of the phthalimide. |

| Solvent | Anhydrous DMF | Maximizes solubility of reagents and reaction rate. |

| Temperature | 60 - 80 °C | Provides a good balance between reaction rate and minimizing side reactions. |

| Reaction Time | 4 - 12 hours | Monitor by TLC to determine completion. |

How can I effectively monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.

Experimental Protocol: TLC Monitoring

-

Prepare TLC Plate: Use a silica gel TLC plate.

-

Spotting: Spot the starting materials (phthalimide and 1-bromononane) and the reaction mixture at different time intervals.

-

Eluent: A mixture of hexane and ethyl acetate (e.g., 8:2 or 7:3 v/v) is a good starting eluent system.

-

Visualization: Visualize the spots under a UV lamp (254 nm). Phthalimide and N-nonylphthalimide are UV active. 1-bromononane is not, but its consumption can be inferred from the appearance of the product spot.

-

Interpretation: The reaction is complete when the phthalimide spot has disappeared and a new, less polar spot corresponding to N-nonylphthalimide has appeared and its intensity is no longer increasing.

Caption: Workflow for TLC Monitoring.

References

-

Gabriel Synthesis - L.S.College, Muzaffarpur. (2020, August 16). Retrieved from [Link]

-

Gabriel Synthesis. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

-

Gabriel Synthesis: Mechanism & Examples. NROChemistry. Retrieved from [Link]

-

The Gabriel Synthesis. (2024, June 5). Master Organic Chemistry. Retrieved from [Link]

-

Gabriel Synthesis. Organic Chemistry Portal. Retrieved from [Link]

-

The Gabriel synthesis is most frequently done with 1° alkyl halides. (2024, July 7). Pearson+. Retrieved from [Link]

-

Gabriel Phthalimide Synthesis Mechanism. Unacademy. Retrieved from [Link]

-

Gabriel synthesis. Wikipedia. Retrieved from [Link]

-

Ch22: Gabriel synthesis of RNH2. University of Calgary. Retrieved from [Link]

-

Gabriel Synthesis. Organic Chemistry Tutor. Retrieved from [Link]

-

Gabriel Synthesis. Retrieved from [Link]

-

Potassium phthalimide. Wikipedia. Retrieved from [Link]

-

Recrystallization Issues. (2023, October 17). Reddit. Retrieved from [Link]

- Synthesis method of N-phthalimidoacetic acid.

-

Effect of Temperature and Time on the Synthesis of N-Phenyl Phthalimide. ResearchGate. Retrieved from [Link]

-

N-Alkylation of Imides Using Phase Transfer Catalysts under Solvent-Free Conditions. ResearchGate. Retrieved from [Link]

-

New process for synthesis on n-methylphthalimide. ResearchGate. Retrieved from [Link]

-

Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. Retrieved from [Link]

-

Effects of high temperature treatments on yield and yield components. ResearchGate. Retrieved from [Link]

-

Premium Potassium Phthalimide CAS 1074-82-4. PapChem Lifesciences. Retrieved from [Link]

- Preparation method of N-benzylphthalimide.

-

Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Retrieved from [Link]

-

potassium phthalimide. Retrieved from [Link]

-

Phthalimide, N-(2-bromoethyl)-. Organic Syntheses Procedure. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. Chemicals [chemicals.thermofisher.cn]

- 6. Tips & Tricks [chem.rochester.edu]

- 7. CN112409237B - Preparation method of N-benzylphthalimide - Google Patents [patents.google.com]

- 8. Gabriel Synthesis [organic-chemistry.org]

- 9. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 10. potassium phthalimide [chemister.ru]

Technical Support Center: Purification of 2-Nonylisoindole-1,3-dione

[1][2]

Case ID: PUR-NPI-09

Topic: Recrystallization & Phase Separation Troubleshooting

Compound Class:

Core Technical Overview

2-Nonylisoindole-1,3-dione consists of a polar phthalimide head group fused to a lipophilic nonyl (

The Primary Challenge: The "Oiling Out" Phenomenon.[1][2] Because the melting point is low, the compound often separates as a liquid (oil) before it crystallizes, especially if the solution is cooled too quickly or if the concentration exceeds the saturation limit at a temperature above the melting point.

Standard Operating Procedure (SOP)

Recommended Solvent System: Ethanol (95% or Absolute) or Methanol.[1][2] Alternative System: Hexane/Ethyl Acetate (for flash chromatography or low-temp crystallization).[1][2]

Protocol A: Recrystallization from Ethanol (Preferred)[3]

-

Dissolution: Place the crude solid/oil in a flask. Add minimal boiling Ethanol (approx. 3–5 mL per gram).

-

Clarification: If insoluble particles remain, filter the hot solution through a pre-warmed funnel.

-

Cooling (Critical Step): Remove from heat and allow the flask to cool to room temperature slowly (over 30–60 minutes).

-

Scientist's Insight: Rapid cooling shocks the system, trapping impurities and forcing the product out as an oil.

-

-

Crystallization: If crystals form, cool further in an ice bath (0 °C) or freezer (-20 °C) to maximize yield.

-

Filtration: Collect crystals via vacuum filtration.[1][2] Wash with cold (-20 °C) Ethanol or Hexane.[1][2]

Troubleshooting Center (Q&A)

Issue 1: "My product separates as an oil at the bottom of the flask instead of crystals."

Diagnosis: Liquid-Liquid Phase Separation (Oiling Out).[1][2] This occurs when the limit of solubility is exceeded at a temperature above the compound's melting point. The product forms a second liquid phase rather than a solid lattice.[1][2]

Corrective Actions:

-

The "Re-Heat and Seed" Method: Re-dissolve the oil by heating.[1][2] Add a tiny amount of pure solvent (Ethanol) to slightly dilute the solution (lowering the saturation temperature). Allow it to cool until it is just turbid, then add a seed crystal of pure product.

-

The Trituration Fix: If the oil persists upon cooling, decant the mother liquor. Add a small volume of cold Hexane or Petroleum Ether to the oil and scratch the flask wall with a glass rod. This mechanical agitation often induces nucleation.[1][2]

-

Temperature Control: Insulate the flask with a towel during cooling to slow the thermal gradient.

Issue 2: "The crystals are yellow/brown, but the product should be white."

Diagnosis: Trapped polar impurities (unreacted phthalic anhydride or amides).[1][2] Corrective Actions:

-

Activated Carbon Treatment: During the hot dissolution step (Protocol A, Step 1), add activated charcoal (1-2% by weight). Stir for 5 minutes, then filter hot through Celite.

-

Solvent Wash: Wash the final filter cake with cold Hexane .[1][2] The non-polar impurities often reside on the crystal surface; hexane removes these without dissolving the polar phthalimide core significantly at low temperatures.

Issue 3: "I have low recovery yield; too much product stays in the mother liquor."

Diagnosis: High solubility of the nonyl chain in organic solvents.[1][2] Corrective Actions:

-

Solvent Switch: Switch from Ethanol to Methanol , which is more polar and has lower solubility for the alkyl tail at low temperatures.[1][2]

-

Water Titration (Risky but Effective): Dissolve in hot Ethanol.[1][2] Add hot water dropwise until persistent turbidity is observed. Immediately add a few drops of Ethanol to clear it, then cool slowly.[1][2]

Decision Logic & Workflow

Caption: Logical workflow for purifying N-nonylphthalimide, addressing common failure modes like oiling out.

Comparative Solvent Data

| Solvent System | Solubility (Hot) | Solubility (Cold) | Risk Factor | Recommended For |

| Ethanol (95%) | High | Moderate | Low | General Purpose |

| Methanol | High | Low | Medium (Oiling) | Maximizing Yield |

| Hexane | High | High | High (Yield Loss) | Washing/Trituration |

| EtOAc/Hexane | Very High | Moderate | Low | Flash Chromatography |

| Water | Negligible | Negligible | N/A | Anti-solvent only |

References

-

Mettler Toledo. (n.d.).[1][2] Oiling Out in Crystallization. Retrieved February 5, 2026, from [Link]

- Context: Authoritative explanation of the thermodynamics behind oiling out and phase separ

-

University of Rochester, Department of Chemistry. (n.d.).[1][2] Solvents for Recrystallization. Retrieved February 5, 2026, from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.).[1][2] Ethanol and Hexane Solubility Data. Retrieved February 5, 2026, from [Link]

- Context: Verified solubility data for binary solvent systems used in the protocol.

Technical Support Hub: N-Nonylphthalimide Solubility & Stability

Topic: Solving solubility issues of N-nonylphthalimide in aqueous buffers

The Core Challenge: The Hydrolysis-Solubility Paradox

Welcome to the technical support center for N-nonylphthalimide. If you are reading this, you are likely facing a frustrating contradiction: To dissolve this molecule, you want to use a standard biological buffer (pH 7.4) and perhaps heat it. However, doing so destroys the molecule.

N-nonylphthalimide presents a dual challenge:

-

Extreme Lipophilicity: The nonyl (

) chain renders the molecule practically insoluble in pure water (Estimated LogP > 5.0). -

Chemical Instability: The phthalimide ring is susceptible to alkaline hydrolysis , a reaction that accelerates rapidly at pH > 7.0, converting your probe into N-nonylphthalamic acid.

The "Silent Failure": Many researchers believe they have successfully solubilized the compound because the solution becomes clear after heating or stirring in a basic buffer. In reality, the compound has hydrolyzed. The clear solution contains the degradation product, not the target molecule.

Diagnostic: Why is your experiment failing?

Before attempting a new protocol, identify your current failure mode using this diagnostic matrix.

| Observation | Likely Cause | Technical Explanation |

| Immediate white precipitate upon adding stock to buffer. | "The Crash-Out" | The local concentration of water exceeded the solubility limit before dispersion could occur. The hydrophobic effect drove the nonyl tails to aggregate immediately. |

| Solution is clear , but biological activity is null or unexpected. | Hydrolytic Degradation | You likely used a buffer with pH > 7.5 or heated the solution. The ring opened to form N-nonylphthalamic acid (which is more soluble but inactive). |

| Solution turns cloudy over 1-2 hours. | Ostwald Ripening | Micro-precipitates (initially invisible) have coalesced into larger crystals. The system was thermodynamically unstable. |

| Yellowing of solution (if initially colorless). | Ring Opening/Degradation | While N-nonylphthalimide is generally colorless/white, degradation products or impurities often manifest as a yellow tint in alkaline media. |

Master Protocol: Solubilization without Degradation

To work with N-nonylphthalimide in aqueous media, you must shield the hydrophobic tail while protecting the imide ring from hydroxide attack.

Method A: The Surfactant-Shielded Spike (Recommended)

Best for: Cell-based assays, enzyme kinetics (pH < 7.5).

The Logic: We use a non-ionic surfactant (Tween 80) to create micelles. The nonyl tail inserts into the micelle core, protecting it from water, while the surfactant shell keeps it dispersed. We avoid "shocking" the molecule with pure water.

Reagents:

-

Stock Solvent: Anhydrous DMSO (Dimethyl sulfoxide).

-

Surfactant: Tween 80 (Polysorbate 80) or Triton X-100.

-

Buffer: Phosphate-Citrate Buffer (pH 5.0 - 6.5 preferred). Avoid Imidazole (catalyzes hydrolysis).

Step-by-Step Protocol:

-

Prepare Stock (1000x): Dissolve N-nonylphthalimide in anhydrous DMSO to a concentration of 10–50 mM. Store desiccated at -20°C.

-

Prepare "Intermediate" Solvent: Mix the DMSO stock with pure Tween 80 in a 1:1 ratio (v/v). Vortex vigorously for 30 seconds.

-

Why? This pre-coats the lipid tails with surfactant monomers before they see any water.

-

-

The "Drop-wise" Dilution:

-

Place your aqueous buffer on a magnetic stirrer (medium speed).

-

Slowly add the DMSO/Tween mix to the vortexing buffer.

-

Target: Final DMSO concentration < 1%; Final Tween concentration ~0.05 - 0.1% (must be above Critical Micelle Concentration, CMC).

-

-

Validation: Measure UV-Vis absorbance immediately. If the baseline lifts significantly at 600nm, you have precipitation (scattering).

Method B: Cyclodextrin Inclusion Complex

Best for: Animal studies or highly sensitive assays where DMSO/Surfactants are toxic.

The Logic: Use Hydroxypropyl-

-

Vehicle Prep: Prepare a 20% (w/v) solution of HP-

-CD in water or saline. -

Solubilization: Add solid N-nonylphthalimide to the vehicle.

-

Energy Input: Sonicate in a water bath for 30–60 minutes at room temperature (Do NOT heat > 40°C).

-

Filtration: Filter through a 0.22

m PVDF filter to remove un-complexed solid. -

Quantification: You must quantify the filtrate concentration via HPLC, as solubilization efficiency varies.

Workflow Visualization

The following diagram illustrates the decision logic and the critical "Hydrolysis Trap" you must avoid.

Removing unreacted nonylamine from N-nonylphthalimide crude product

Ticket #: NNP-001 | Topic: Removal of Unreacted Nonylamine

Status: Resolved | Level: Senior Application Scientist[1]

Executive Summary

The separation of unreacted nonylamine (primary amine) from

This guide details the Acidic Partition Protocol (APP) , the industry-standard method for this separation. It also covers secondary purification techniques (recrystallization and chromatography) for high-purity applications.[1]

Module 1: The Acidic Partition Protocol (Primary Solution)

Objective: Chemically modify the impurity (nonylamine) to render it water-soluble, allowing for phase separation from the product.

The Chemistry

-

Impurity: Nonylamine (

) is a base ( -

Product:

-Nonylphthalimide is a neutral imide.[1] It is stable to dilute acids but unstable to strong bases (which cause ring-opening hydrolysis).[1] -

Mechanism: Adding dilute HCl converts the lipophilic nonylamine into nonylammonium chloride (

), a highly polar, water-soluble salt. The neutral imide remains in the organic phase.[1]

Step-by-Step Protocol

| Step | Action | Technical Note |

| 1 | Dissolution | Dissolve the crude reaction mixture in DCM (Dichloromethane) or Ethyl Acetate . Use approx. 10 mL solvent per gram of crude.[1] |

| 2 | First Wash (Acid) | Add an equal volume of 1M HCl (or 5% HCl).[1] Shake vigorously for 2–3 minutes. Vent frequently. |

| 3 | Phase Check | Allow layers to separate. The amine is now in the top aqueous layer (if using DCM, aqueous is top; if EtOAc, aqueous is bottom). |

| 4 | Validation | CRITICAL: Test the aqueous layer pH. It must be pH < 2 .[1] If not, the acid was consumed by excess amine.[1] Add more acid and repeat. |

| 5 | Second Wash | Drain the organic layer and wash again with fresh 1M HCl to ensure quantitative removal of amine traces.[1] |

| 6 | Neutralization | Wash the organic layer with Saturated Sodium Bicarbonate ( |

| 7 | Drying | Dry the organic phase over anhydrous |

Workflow Visualization

The following diagram illustrates the logic flow of the Acidic Partition Protocol.

Figure 1: Logical workflow for the removal of nonylamine via acid-base extraction.[1]

Module 2: Advanced Purification (Polishing)

If the product remains slightly impure after the acid wash (e.g., yellow coloration or trace starting anhydride), use these methods based on the physical state of your product.

Scenario A: Product is a Solid (Recrystallization)

-Nonylphthalimide is typically a low-melting solid.[1] If your crude solidifies:-

Solvent: Boiling Ethanol (95% or 100%) .

-

Method: Dissolve the solid in the minimum amount of boiling ethanol.

-

Cooling: Allow to cool slowly to room temperature, then to 0°C.

-

Filtration: Collect crystals. Nonylamine is highly soluble in ethanol and will remain in the mother liquor.[1]

Scenario B: Product is an Oil (Flash Chromatography)

If the product does not crystallize (common with C9 chains due to high conformational entropy):

-

Stationary Phase: Silica Gel (Standard 40-63 µm).[1]

-

Mobile Phase: Hexanes:Ethyl Acetate (Start 9:1, Gradient to 8:2).[1]

-

The Trick: Because you have already done an acid wash, the amine is gone.[1] If you skipped the acid wash, the amine would streak.[1]

-

Rf of Imide: ~0.5 (in 8:2 Hex:EtOAc).

-

Rf of Amine: ~0.0 (Stays at baseline without TEA modifier).[1]

-

Module 3: Troubleshooting & FAQs

Q1: Can I use strong base (NaOH) to wash out impurities?

NO. Phthalimides are sensitive to base.[1] Washing with 1M NaOH can trigger the Ing-Manske reaction mechanism, hydrolyzing the imide ring to form phthalamic acid derivatives.[1] Always stick to acidic or neutral washes.[1]

Q2: I formed a stubborn emulsion during the acid wash. What now?

Long alkyl chains (C9) act like surfactants.[1] If an emulsion forms:

-

Add Brine: Saturated NaCl increases the ionic strength of the aqueous layer, forcing separation.[1]

-

Filter: Pass the emulsion through a pad of Celite to break physical bubbles.[1]

-

Wait: Time is often the best reagent.[1]

Q3: My product smells like fish even after the acid wash.

This indicates residual amine.[1]

-

Cause: The pH of your acid wash was likely not low enough, or the extraction was not vigorous enough.[1]

-

Fix: Redissolve in ether/DCM and wash with 10% Citric Acid .[1] Citric acid is excellent for chelating amines and often breaks emulsions better than HCl.[1]

Q4: Is vacuum distillation a viable alternative?

Only for large-scale bulk crude.[1] Nonylamine boils at ~201°C (atm).[1]

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard protocols for Gabriel Synthesis workup and amine separation).

-

Gibson, M. S., & Bradshaw, R. W. "The Gabriel Synthesis of Primary Amines."[1] Angewandte Chemie International Edition, 7(12), 919-930, 1968.[1]

-

PubChem Database. "Nonylamine - Compound Summary."[1] National Center for Biotechnology Information.[1] Accessed 2024.[1][2]

-

Khan, M. N. "Kinetics and Mechanism of the Alkaline Hydrolysis of Phthalimide."[1] Journal of Organic Chemistry, 50, 1985.[1] (Reference for instability of phthalimides in base).

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectroscopic Analysis of 2-Nonylisoindole-1,3-dione

For professionals in the fields of chemical research and drug development, the precise structural elucidation of novel compounds is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as an indispensable tool for this purpose. This guide provides an in-depth analysis of the 1H NMR spectrum of 2-Nonylisoindole-1,3-dione, a representative N-alkylated phthalimide. By delving into the principles of its spectral features, this document offers a framework for confident structural verification and purity assessment. We will explore the expected spectral data, compare it with plausible alternatives and impurities, and provide a robust experimental protocol for acquiring high-fidelity spectra.

The Structural Signature: Interpreting the 1H NMR Spectrum

The molecular architecture of 2-Nonylisoindole-1,3-dione, with its distinct aromatic and aliphatic regions, gives rise to a characteristic 1H NMR spectrum. Understanding the expected chemical shifts (δ), signal multiplicities, and integration values is paramount for accurate interpretation.[1][2][3]

A typical 1H NMR spectrum of 2-Nonylisoindole-1,3-dione is predicted to exhibit the following key features:

-

Aromatic Protons (Phthalimide Moiety): The four protons on the benzene ring of the isoindole-1,3-dione core are chemically non-equivalent and typically appear in the downfield region of the spectrum, generally between δ 7.0 and 8.0 ppm.[4] Their deshielding is a direct consequence of the anisotropic effect of the benzene ring and the electron-withdrawing nature of the adjacent carbonyl groups. These four protons form a complex AA'BB' spin system, which often manifests as two multiplets.

-

Aliphatic Protons (Nonyl Chain): The nineteen protons of the nonyl group will present a series of signals in the upfield region of the spectrum, characteristically between δ 0.8 and 3.8 ppm.[5]

-

The methylene protons directly attached to the nitrogen atom (α-CH2) are the most deshielded of the alkyl chain due to the inductive effect of the electronegative nitrogen atom of the imide. These are expected to appear as a triplet around δ 3.7 ppm.

-

The terminal methyl protons (ω-CH3) of the nonyl chain will be the most shielded, resonating as a triplet at approximately δ 0.8-0.9 ppm.

-

The remaining seven methylene groups (β through θ-CH2) will produce a complex series of overlapping multiplets in the region of δ 1.2-1.7 ppm.

-

Below is a DOT graph illustrating the molecular structure and the corresponding proton environments.

Figure 1. Structure of 2-Nonylisoindole-1,3-dione with proton assignments.

Comparative Analysis: Distinguishing from Alternatives and Impurities

A critical aspect of spectral analysis is the ability to differentiate the target compound from structurally similar molecules and potential impurities that may arise during synthesis.[6][7]

| Compound | Aromatic Protons (δ, ppm) | Aliphatic Protons (δ, ppm) | Key Differentiating Features |

| 2-Nonylisoindole-1,3-dione (Target) | ~7.7-7.9 (m, 4H) | ~3.7 (t, 2H, α-CH₂), ~1.2-1.7 (m, 14H), ~0.8-0.9 (t, 3H, ω-CH₃) | Presence of the full nonyl chain signals with correct integrations. |

| Phthalimide (Starting Material) | ~7.8-8.0 (s, 4H) | N/A | Absence of any aliphatic signals. A broad singlet for the N-H proton may be observed.[8] |

| 1-Nonylamine (Starting Material) | N/A | ~2.7 (t, 2H, α-CH₂), ~1.2-1.5 (m, 14H), ~0.8-0.9 (t, 3H, ω-CH₃), ~1.1 (s, 2H, NH₂) | Absence of aromatic signals. The α-CH₂ is more shielded compared to the target compound. |

| Phthalamic acid derivative (Incomplete reaction) | ~7.5-8.2 (m, 4H) | Similar to target, but α-CH₂ may be shifted. | Presence of two broad singlets for the carboxylic acid (-COOH) and amide (-CONH-) protons, typically at δ > 10 ppm and δ ~8-9 ppm, respectively. |

| 2-Octylisoindole-1,3-dione (Alternative) | ~7.7-7.9 (m, 4H) | ~3.7 (t, 2H, α-CH₂), ~1.2-1.7 (m, 12H), ~0.8-0.9 (t, 3H, ω-CH₃) | Integration of the main aliphatic multiplet will correspond to 12 protons instead of 14. |

Experimental Protocol for High-Fidelity 1H NMR Acquisition

To ensure the acquisition of a high-quality, reproducible 1H NMR spectrum, adherence to a standardized experimental protocol is crucial. The following procedure is recommended for the analysis of 2-Nonylisoindole-1,3-dione.

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the 2-Nonylisoindole-1,3-dione sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common and effective choice for N-alkylated phthalimides.[9]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for accurate chemical shift referencing (δ = 0.00 ppm).[10][11]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters:

-

The following parameters are suggested for a 400 MHz NMR spectrometer and can be adjusted as needed.[12]

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

-

Number of Scans: 16 to 64 scans are generally adequate to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): A delay of 1-2 seconds is recommended to allow for full relaxation of the protons.

-

Acquisition Time (aq): An acquisition time of 3-4 seconds will ensure good resolution.

-

Spectral Width (sw): A spectral width of approximately 16 ppm (from -2 to 14 ppm) is appropriate to encompass all expected signals.

-

3. Data Processing and Analysis:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain pure absorption lineshapes.

-

Perform a baseline correction to ensure a flat baseline.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate all signals to determine the relative number of protons corresponding to each resonance.

-

Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure of 2-Nonylisoindole-1,3-dione.

The following DOT graph outlines the experimental workflow.

Figure 2. Experimental workflow for 1H NMR analysis.

Conclusion

The 1H NMR spectrum of 2-Nonylisoindole-1,3-dione provides a wealth of structural information that, when interpreted correctly, allows for unambiguous identification and purity assessment. By understanding the characteristic chemical shifts and splitting patterns of both the aromatic and aliphatic protons, and by comparing the experimental data against that of potential alternatives and impurities, researchers can confidently verify the integrity of their synthesized compounds. The provided experimental protocol offers a reliable method for obtaining high-quality spectra, forming a crucial component of rigorous chemical analysis in a research and development setting.

References

- Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. (n.d.). National Institutes of Health.

-

¹⁵N NMR chemical shift (δN) values of starting compounds 1–6, derived... (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

- 1H NMR Chemical Shift. (n.d.). Oregon State University.

-

6.6: ¹H NMR Spectra and Interpretation (Part I). (2021, December 15). Chemistry LibreTexts. Retrieved February 8, 2024, from [Link]

-

Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]

-

1 H- 1 H NMR correlation spectroscopy 2D NMR spectrum of. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved February 8, 2024, from [Link]

- Short Summary of 1H-NMR Interpretation. (n.d.).

-

Synthesis and optical properties of some isoindole-1,3-dione compounds. (2018). ACG Publications. Retrieved February 8, 2024, from [Link]

-

Phthalimides: Supramolecular Interactions in Crystals, Hypersensitive Solution 1H-NMR Dynamics and Energy Transfer to Europium(III) and Terbium(III) States. (2018). MDPI. Retrieved February 8, 2024, from [Link]

-

Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. (2022). MDPI. Retrieved February 8, 2024, from [Link]

-

The Basics of Interpreting a Proton (1H) NMR Spectrum. (2021, December 2). ACD/Labs. Retrieved February 8, 2024, from [Link]

- N-(Acyloxy)phthalimides as tertiary alkyl radical precursors in the visible light photocatalyzed tandem radical cyclization of N. (n.d.).

-

How To Analyze The Peaks Of H-NMR Spectroscopy. (2013, January 23). YouTube. Retrieved February 8, 2024, from [Link]

- Processes for the preparation of 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione compounds. (2016). Google Patents.

-

Increased solubility of phthalimide (reference in NMR-spectroscopy)? (2013, November 10). ResearchGate. Retrieved February 8, 2024, from [Link]

-

Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. (2023, July 18). ResearchGate. Retrieved February 8, 2024, from [Link]

-

Synthesis, Structural and Antioxidant Studies of Some Novel N-Ethyl Phthalimide Esters. (2015, March 5). PLOS. Retrieved February 8, 2024, from [Link]

-

Novel Isoindole-1,3-Dione-Isoxazole Hybrids: Synthesis, Characterization, Evaluation of Their Inhibitory Activities on Carbonic Anhydrase and Acetylcholinesterase. (2025). PubMed. Retrieved February 8, 2024, from [Link]

-

N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. (2023, May 25). MDPI. Retrieved February 8, 2024, from [Link]

-

NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. Retrieved February 8, 2024, from [Link]

-

How to Interpret 1H NMR Spectra: Part 1 - Introduction to NMR. (2023, January 5). YouTube. Retrieved February 8, 2024, from [Link]

-

1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. (n.d.). Modgraph. Retrieved February 8, 2024, from [Link]

-

1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (NP0073373). (n.d.). NP-MRD. Retrieved February 8, 2024, from [Link]

-

1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

Sources

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. acdlabs.com [acdlabs.com]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics | MDPI [mdpi.com]

- 7. US20160297791A1 - Processes for the preparation of 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione compounds - Google Patents [patents.google.com]

- 8. Phthalimide(85-41-6) 1H NMR [m.chemicalbook.com]

- 9. journals.plos.org [journals.plos.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. scs.illinois.edu [scs.illinois.edu]

- 12. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Structure-Activity Relationship (SAR) of N-Alkyl Chain Length in Phthalimides

Executive Summary: The "Goldilocks" Zone of Alkyl Chains

The phthalimide scaffold (

For researchers optimizing this scaffold, the Structure-Activity Relationship (SAR) of the

The Insight: The optimal biological activity—particularly for antimicrobial and anticonvulsant applications—frequently resides in the medium-chain length (C4–C8) .[1] This guide dissects the causal mechanisms behind this phenomenon and provides validated protocols for synthesis and testing.[1]

Mechanistic Basis of Chain Length SAR

To design effective phthalimide derivatives, one must understand the three physicochemical pillars governed by the

A. Lipophilicity (LogP) and Membrane Permeability[1][2]

-

Causality: Elongating the alkyl chain adds methylene (-CH

-) units, increasing the partition coefficient (LogP) by approximately 0.5 log units per methylene.[1] -

Impact:

-

Low LogP (< 2): Hydrophilic.[1] Poor passive diffusion across the bacterial cell wall or blood-brain barrier (BBB).[1]

-

Optimal LogP (2–5): Balances solubility in aqueous media (blood/cytosol) with permeability through lipid bilayers.[1]

-

High LogP (> 5): The compound becomes "grease-like," getting trapped in the lipid bilayer without reaching the cytosolic target, or aggregating into inactive micelles.[1]

-

B. The "Cutoff Effect"

In antimicrobial applications, activity increases with chain length up to a critical point (often C8–C10 for phthalimides) before sharply dropping.[1]

-

Mechanism: At critical chain lengths, the molecule's amphiphilic nature drives self-association (micellization) or non-specific binding to serum proteins (albumin), effectively reducing the free concentration of the drug available for the target.[1]

C. Steric Hindrance vs. Receptor Binding

For anticonvulsant activity (e.g., Sodium Channel blockage), the alkyl chain must fit into a hydrophobic pocket.

-

Short Chains: May fail to fill the hydrophobic pocket, leading to weak binding energy.

-

Long Chains: May cause steric clashes, preventing the pharmacophore from docking.

Visualization: SAR Logic Flow

The following diagram illustrates the decision matrix for optimizing chain length based on the desired biological outcome.

Figure 1: SAR Logic Flowchart illustrating the physicochemical consequences of alkyl chain elongation.

Comparative Analysis of Biological Activity[3][4][5]

The following data aggregates findings from multiple studies to compare the efficacy of different chain lengths directly.

Table 1: Antimicrobial & Antifungal Activity (MIC in µg/mL)

Lower values indicate higher potency.[1]

| Chain Length | Derivative | C. albicans (Fungal) | S. aureus (Gram+) | Mechanism of Action |

| Short (C1) | > 200 (Inactive) | > 512 | Insufficient membrane penetration.[1] | |

| Short (C2) | ~200 | 256 | Weak membrane interaction.[1] | |

| Medium (C4) | 50 | 64 | Optimal entry; disrupts hyphal formation. | |

| Medium (C8) | 25 | 16–32 | Strong membrane disruption (surfactant-like).[1] | |

| Long (C12) | 100 | 128 | "Cutoff effect"; aggregation reduces free drug.[1] |

Key Insight: The C4 (Butyl) derivative often represents the best balance between potency and safety.[1] While C8 is more potent in vitro, it often carries higher cytotoxicity risks for mammalian cells. Data Source: Aggregated from [1], [2], [4].

Table 2: Anticonvulsant Activity (MES Test)

Maximal Electroshock Seizure (MES) protection in mice.

| Chain Length | Activity Profile | Notes |

| C1–C2 | Weak / Moderate | Requires high doses; rapid clearance.[1] |

| C4–C6 | High | Good BBB penetration; fits hydrophobic binding pockets.[1] |

| Unsaturated | Very High | Alkinyl/Alkenyl chains often outperform saturated alkyls due to pi-interaction capabilities.[1] |

Experimental Protocols

To ensure reproducibility, use the following standardized protocols.

Protocol A: Synthesis of -Alkyl Phthalimides (Gabriel Synthesis)

Methodology Choice: We utilize a modification of the Gabriel synthesis using Potassium Carbonate (

Reagents: Phthalimide (10 mmol), Alkyl Bromide (12 mmol),

-

Dissolution: Dissolve phthalimide in DMF in a round-bottom flask.

-

Activation: Add anhydrous

and stir at room temperature for 30 minutes. Why? To deprotonate the imide nitrogen, generating the nucleophilic phthalimide anion. -

Alkylation: Add the Alkyl Bromide dropwise.[1]

-

Reflux: Heat the mixture to 80°C for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).[1]

-

Workup: Pour the reaction mixture into crushed ice (100g). The product typically precipitates as a white/off-white solid.

-

Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol.

Protocol B: Biological Assay (Broth Microdilution for MIC)

Standard: CLSI M07-A10 guidelines.[1]

-

Preparation: Dissolve the

-alkyl phthalimide in DMSO (stock conc. 10 mg/mL). -

Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate. Final concentrations: 512 µg/mL to 1 µg/mL.[1]

-

Inoculation: Add 10 µL of bacterial suspension (

CFU/mL) to each well. -

Controls:

-

Incubation: 37°C for 24 hours.

-

Readout: The MIC is the lowest concentration with no visible turbidity.[1]

Visualization: Synthesis Workflow

Figure 2: Step-by-step workflow for the modified Gabriel Synthesis of N-alkyl phthalimides.

References

-

Antifungal, anti-biofilm, and anti-hyphal properties of N-substituted phthalimide derivatives against Candida species. Frontiers in Cellular and Infection Microbiology. (2024).[1][2] [Link]

-

Influence of Alkyl Chain Length in N-Alkylmorpholine Derivatives on their Antibacterial Effect. ChemRxiv. (2024).[1] [Link]

-

Synthesis and anticonvulsant evaluation of some N-substituted phthalimides. Acta Poloniae Pharmaceutica. (2009). [Link]

-

Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters. MDPI. (2025).[1] [Link][1][3]

-

Electronic structure and hypolipidemic activity of phthalimide and related compounds. Farmaco. (2003).[1] [Link]

Sources

- 1. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 2. Antifungal, anti-biofilm, and anti-hyphal properties of N-substituted phthalimide derivatives against Candida species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Structural and Antioxidant Studies of Some Novel N-Ethyl Phthalimide Esters | PLOS One [journals.plos.org]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.